4-Chloro-2-methylquinoline-6-boronic acid
Overview
Description
4-Chloro-2-methylquinoline-6-boronic acid is an organic compound with the molecular formula C10H9BClNO2. It is a boronic acid derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Chloro-2-methylquinoline-6-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The resulting carbon-carbon bond formation can lead to significant downstream effects, including the creation of new molecular structures and the initiation of subsequent reactions .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively in a wide range of conditions. Certain factors, such as temperature, ph, and the presence of other chemical groups, can potentially impact the reaction’s efficiency and the stability of the this compound .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylquinoline-6-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the transfer of an organic group from boron to palladium, which then forms a new carbon-carbon bond with an electrophilic organic group . The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of various metabolites. Additionally, its ability to form covalent bonds with biomolecules can impact cellular functions, potentially leading to alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can localize to various cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinoline-6-boronic acid typically involves the borylation of 4-Chloro-2-methylquinoline. This can be achieved through various methods, including:
Direct Borylation: Using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Lithiation-Borylation: Lithiation of 4-Chloro-2-methylquinoline followed by reaction with a boron electrophile like trimethyl borate.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow processes and the use of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylquinoline-6-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 4-Chloro-2-methylquinoline-6-phenol.
Substitution: 4-Amino-2-methylquinoline-6-boronic acid or 4-Thio-2-methylquinoline-6-boronic acid.
Scientific Research Applications
4-Chloro-2-methylquinoline-6-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Exploration in drug discovery for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
- 4-Chloro-2-methylquinoline-6-phenol
- 4-Amino-2-methylquinoline-6-boronic acid
- 4-Thio-2-methylquinoline-6-boronic acid
Comparison: 4-Chloro-2-methylquinoline-6-boronic acid is unique due to its boronic acid functionality, which makes it highly suitable for Suzuki-Miyaura coupling reactions. This distinguishes it from other quinoline derivatives that may not possess the same reactivity or versatility in forming carbon-carbon bonds .
Properties
IUPAC Name |
(4-chloro-2-methylquinolin-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BClNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKHIBVGITMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C(N=C2C=C1)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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